N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenethyl and imidazo[2,1-b]thiazol groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazol core, followed by the introduction of the methoxyphenethyl and methoxyphenyl groups. Common reagents used in these reactions include various amines, thioamides, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse pharmacological properties. The chemical formula for this compound is C20H22N2O3S, with a molecular weight of approximately 378.46 g/mol. The presence of methoxyphenyl groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
IT10 | M. tuberculosis | 7.05 | Inhibition of pantothenate synthetase |
IT06 | M. tuberculosis | 2.03 | Disruption of metabolic pathways |
12a | PDAC-3 | 0.86 | Induction of apoptosis via CDK1 inhibition |
The compound IT10 displayed an IC90 of 7.05 µM against Mycobacterium tuberculosis, indicating selective inhibition without acute toxicity towards normal cells . Additionally, derivatives like compound 12a showed potent activity against pancreatic cancer cells with IC50 values around 0.86 mM .
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole scaffold has also been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 16 µg/mL |
Compound B | Escherichia coli | 32 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy .
Mechanistic Studies
Mechanistic investigations into the biological activity of these compounds often involve molecular docking studies and in vitro assays to elucidate their interactions with biological targets. For example, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in cancer metabolism and bacterial cell wall synthesis .
Case Studies
- Anticancer Efficacy on PDAC Cells : A study involving the treatment of pancreatic ductal adenocarcinoma (PDAC) cells with imidazo[2,1-b][1,3]thiazole derivatives revealed significant antiproliferative effects with low cytotoxicity towards normal cells . The compounds induced cell cycle arrest and apoptosis.
- Antitubercular Activity : Research on similar thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-28-19-9-7-16(8-10-19)20-14-26-18(15-30-23(26)25-20)13-22(27)24-12-11-17-5-3-4-6-21(17)29-2/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHUQIYCRJLRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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